Cas no 1365970-03-1 (Glecaprevir)

Glecaprevir is a potent, selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease, designed to target genotypes 1–6. As a key component of combination therapies, it exhibits high antiviral efficacy with a low barrier to resistance. Its pharmacokinetic profile allows for once-daily dosing, enhancing patient compliance. Glecaprevir demonstrates strong binding affinity and specificity, minimizing off-target effects. Co-formulated with pibrentasvir, it achieves high sustained virologic response (SVR) rates in both treatment-naïve and experienced patients, including those with compensated cirrhosis. The compound's optimized structure contributes to reduced drug-drug interactions, broadening its therapeutic applicability. Its stability and bioavailability further support its clinical utility in HCV treatment regimens.
Glecaprevir structure
Glecaprevir structure
Product name:Glecaprevir
CAS No:1365970-03-1
MF:C38H46F4N6O9S
MW:838.865262508392
CID:4556090
PubChem ID:66828839

Glecaprevir Chemical and Physical Properties

Names and Identifiers

    • Glecaprevir API
    • (1R,2R)-N-[[[(1R,2R)-2-[[4,4-Difluoro-4-(3-hydroxy-2-quinoxalinyl)-2-buten-1-yl]oxy]cyclopentyl]oxy]carbonyl]-3-methyl-L-valyl-(4R)-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide cyclic (1→2)-ether
    • A 1282576.0
    • ABT 493
    • Glecaprevir
    • K6BUU8J72P
    • (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-{(1R,2R)-2(difluoromethyl)-1-[(1-methylcyclopropane-1-
    • ABT-493
    • 3,6]trioxadiazacyclononadecino[11,12-b]quinoxaline-10-carboxamide
    • (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclop ropyl]-20,20-difluoro-5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12-methanocyclopenta[18,19][1,10,17, 3,6]trioxadiazacyclononadecino[11,12-b]quinoxaline-10-carboxamide
    • GLECAPREVIR [WHO-DD]
    • CS-8098
    • (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-{(1R,2R)-2- (difluoromethyl)-1-[(1-methylcyclopropane-1-sulfonyl)carbamoyl]cyclopropyl}-20,20-difluoro- 5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12- methanocyclopenta[18,19][1,10,17,3,6]trioxadiazacyclononadecino[11,12-b]quinoxaline-10- carboxamide hydrate
    • O31
    • HY-17634
    • A-12825760
    • SCHEMBL25295370
    • (1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide
    • BDBM50573891
    • 1365970-03-1
    • Glecaprevir [USAN]
    • A-1282576
    • D84121
    • GLECAPREVIR [MI]
    • GLECAPREVIR [ORANGE BOOK]
    • MAVYRET COMPONENT GLECAPREVIR
    • SCHEMBL883097
    • UNII-K6BUU8J72P
    • ABT-493(Glecaprevir)?
    • s5720
    • AC-33419
    • ABT493
    • GLECAPREVIR [INN]
    • GTPL11267
    • 1365970-03-1 (free)
    • (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-20,20-difluoro-5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12-methanocyclopenta[18,19][1,10,17,3,6]trioxadiazacyclononadecino[11,12-b]quinoxaline-10-carboxamide
    • DB13879
    • ropyl]-20,20-difluoro-5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12-methanocyclopenta[18,19][1,10,17,
    • (1R,14Z,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide
    • DTXSID901027945
    • A-1282576.0
    • ABT 493; (3aR,7S,10S,12R,21E,24aR)-7-tert-Butyl-N-((1R,2R)-2-(difluoromethyl)-1-((1-methylcyclopropane-1-sulfonyl)carbamoyl)cyclopropyl)-20,20-difluoro-5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12-methanocyclopenta(18,19)(1,10,17,3,6)trioxadiazacyclononadecino(11,12-b)quinoxaline-10-carboxamide;
    • (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-{(1R,2R)-2(difluoromethyl)-1-[(1-methylcyclopropane-1-sulfonyl)carbamoyl]cyclopropyl}-20,20-difluoro5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12methanocyclopenta[18,19][1,10,17,3,6]trioxadiazacyclononadecino[11,12-b]quinoxaline-10carboxamide
    • NS00133774
    • EX-A1940
    • (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclop
    • Glecaprevir (USAN/INN)
    • (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-((1R,2R)-2-(difluoromethyl)-1-((1-methylcyclopropane-1-sulfonyl)carbamoyl)cyclopropyl)-20,20-difluoro-5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12-methanocyclopenta(18,19)(1,10,17,3,6)trioxadiazacyclononadecino(11,12-b)quinoxaline-10-carboxamide
    • Maviret
    • CHEMBL3545363
    • Cyclopropanecarboxamide, N-((((1R,2R)-2-((4,4-difluoro-4-(3-hydroxy-2-quinoxalinyl)-2-buten-1-yl)oxy)cyclopentyl)oxy)carbonyl)-3-methyl-L-valyl-(4R)-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-((1-methylcyclopropyl)sulfonyl)-, cyclic (1->2)-ether, (1R,2R)-
    • D10814
    • Inchi: 1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8-/t20-,21+,24+,25-,26-,28-,37-/m1/s1
    • InChI Key: MLSQGNCUYAMAHD-ZSXAAYSXSA-N
    • SMILES: S(C1(C)CC1)(NC([C@]1(C[C@H]1C(F)F)NC([C@@H]1C[C@@H]2CN1C([C@H](C(C)(C)C)NC(=O)O[C@@H]1CCC[C@H]1OCC=CC(C1C(=NC3C=CC=CC=3N=1)O2)(F)F)=O)=O)=O)(=O)=O |c:41|

Computed Properties

  • Exact Mass: 838.29831089 g/mol
  • Monoisotopic Mass: 838.29831089 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 7
  • Complexity: 1760
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 204
  • Molecular Weight: 838.9

Experimental Properties

  • Density: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (2.9E-3 g/L) (25 ºC),

Glecaprevir Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Glecaprevir Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22572-2mg
Glecaprevir
1365970-03-1 98%
2mg
¥1457.00 2023-09-09
MedChemExpress
HY-17634-10mM*1 mL in DMSO
Glecaprevir
1365970-03-1 99.92%
10mM*1 mL in DMSO
¥830 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5126-25mg
Glecaprevir
1365970-03-1 99.16%
25mg
¥ 1526 2023-09-07
Ambeed
A471517-1mg
(33R,35S,91R,92R,5S,E)-5-(tert-Butyl)-N-((1R,2R)-2-(difluoromethyl)-1-(((1-methylcyclopropyl)sulfonyl)carbamoyl)cyclopropyl)-14,14-difluoro-4,7-dioxo-2,8,10-trioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopentanacyclotetradecaphan-12-ene-35-carboxamide
1365970-03-1 98%
1mg
$13.0 2025-02-19
ChemScence
CS-8098-100mg
Glecaprevir
1365970-03-1 99.93%
100mg
$605.0 2022-04-27
ChemScence
CS-8098-10mg
Glecaprevir
1365970-03-1 99.93%
10mg
$99.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5126-5 mg
Glecaprevir
1365970-03-1 99.86%
5mg
¥498.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22572-5mg
Glecaprevir
1365970-03-1 98%
5mg
¥2584.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22572-25mg
Glecaprevir
1365970-03-1 98%
25mg
¥7808.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5126-100 mg
Glecaprevir
1365970-03-1 99.86%
100MG
¥4917.00 2022-04-26

Glecaprevir Related Literature

Additional information on Glecaprevir

Glecaprevir (CAS No. 1365970-03-1): A Comprehensive Overview of Its Mechanism, Applications, and Current Research Trends

Glecaprevir, with the CAS number 1365970-03-1, is a potent direct-acting antiviral (DAA) agent primarily used in the treatment of chronic hepatitis C virus (HCV) infection. As a NS3/4A protease inhibitor, it plays a critical role in disrupting the viral lifecycle by preventing the cleavage of HCV polyproteins, essential for viral replication. This mechanism has positioned Glecaprevir as a cornerstone in modern HCV therapy, often combined with pibrentasvir in the widely recognized Mavyret regimen.

The rise of Glecaprevir aligns with the global push to eliminate HCV by 2030, a goal set by the World Health Organization (WHO). Patients and researchers frequently search for terms like "Glecaprevir side effects," "Glecaprevir and pibrentasvir combination," and "HCV treatment success rates," reflecting the demand for accessible, effective therapies. Clinical trials have demonstrated sustained virologic response (SVR) rates exceeding 95% across multiple HCV genotypes, including challenging cases like genotype 3.

Beyond its clinical efficacy, Glecaprevir has sparked interest in drug resistance profiling and real-world effectiveness studies. Searches for "Glecaprevir resistance-associated substitutions (RAS)" highlight concerns about viral adaptability, while queries like "Glecaprevir cost and accessibility" underscore socioeconomic barriers to treatment. The drug’s pharmacokinetic profile, including its hepatic metabolism and minimal renal excretion, makes it suitable for patients with renal impairment—a frequent topic in patient forums.

Recent advancements focus on optimizing Glecaprevir-based regimens for special populations, such as HIV/HCV co-infected individuals and post-liver transplant patients. The 8-week treatment duration for most patients, compared to older interferon-based therapies, represents a paradigm shift in HCV management. However, discussions persist around "Glecaprevir drug interactions," particularly with CYP3A inducers or OATP1B inhibitors, necessitating careful medication reconciliation.

From a molecular standpoint, Glecaprevir’s macrocyclic structure enhances binding affinity to the NS3/4A protease active site. Researchers investigating "Glecaprevir synthesis" or "patent expiration dates" contribute to ongoing debates about generic drug development. Meanwhile, public health initiatives leverage its high barrier to resistance to reduce HCV transmission in high-risk groups.

In summary, Glecaprevir (CAS 1365970-03-1) exemplifies the success of targeted antiviral therapy, addressing both medical needs and patient-centric concerns. Its integration into global elimination strategies continues to evolve, driven by real-world data and innovations in personalized medicine.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1365970-03-1)Glecaprevir
A902800
Purity:99%/99%
Quantity:100mg/250mg
Price ($):194.0/356.0